1-Benzoyl-3-(difluoromethyl)pyrrolidine

Description

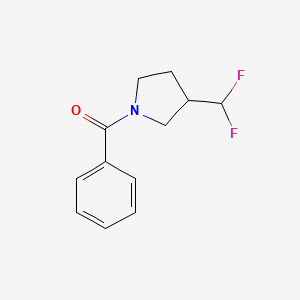

1-Benzoyl-3-(difluoromethyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group at the 1-position and a difluoromethyl substituent at the 3-position of the pyrrolidine ring. This structural configuration imparts unique electronic, steric, and pharmacokinetic properties, making it a compound of interest in medicinal chemistry and materials science. The benzoyl group enhances electron-withdrawing effects, while the difluoromethyl substituent balances lipophilicity and metabolic stability, distinguishing it from analogs with trifluoromethyl or non-fluorinated groups .

Properties

Molecular Formula |

C12H13F2NO |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

[3-(difluoromethyl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C12H13F2NO/c13-11(14)10-6-7-15(8-10)12(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

JLFDKMAXRUNUQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzoyl-3-(difluoromethyl)pyrrolidine typically involves the following steps:

Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving suitable precursors. The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents.

Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product yield. Common solvents used include dichloromethane and tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability.

Chemical Reactions Analysis

1-Benzoyl-3-(difluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often carried out at elevated temperatures to facilitate the desired transformations.

Scientific Research Applications

1-Benzoyl-3-(difluoromethyl)pyrrolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(difluoromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The benzoyl group contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and their implications:

Key Observations :

- Benzoyl vs. Benzyl : The benzoyl group in the target compound introduces stronger electron-withdrawing effects compared to benzyl, altering reactivity in nucleophilic substitutions .

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group provides intermediate lipophilicity between methyl and trifluoromethyl, optimizing membrane permeability without excessive hydrophobicity .

- Positional Effects : Substituents at the 3-position (vs. 4-position) influence ring conformation and steric interactions, affecting biological target engagement .

Enzyme Inhibition and Receptor Binding

- This compound : Preliminary studies suggest activity in kinase inhibition due to the benzoyl group's ability to form hydrogen bonds with catalytic sites .

- 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid : Pyridinyl substitution enables interactions with nicotinic acetylcholine receptors, a feature absent in the target compound .

- 1-Benzyl-3-(phenylsulfonyl)pyrrolidine : The sulfonyl group enhances binding to GABA receptors, highlighting how electron-deficient groups diversify applications .

Metabolic Stability

- Fluorinated analogs like the target compound and Benzyl 3,3-difluoropyrrolidine-1-carboxylate exhibit longer half-lives than non-fluorinated derivatives (e.g., 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid) due to resistance to oxidative metabolism .

Physicochemical Properties

| Property | This compound | 1-Benzyl-4-(trifluoromethyl)pyrrolidine | 1-Benzyl-3-hydroxypyrrolidine |

|---|---|---|---|

| LogP (calculated) | 2.8 | 3.5 | 1.2 |

| Water Solubility (mg/mL) | 0.15 | 0.02 | 5.6 |

| Metabolic Stability (t₁/₂, h) | 6.7 | 9.1 | 1.5 |

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.